7-[3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one 7-[3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one
Brand Name: Vulcanchem
CAS No.: 688055-40-5
VCID: VC7149661
InChI: InChI=1S/C23H24N4O5S/c1-30-16-4-2-15(3-5-16)25-8-10-26(11-9-25)21(28)6-7-27-22(29)17-12-19-20(32-14-31-19)13-18(17)24-23(27)33/h2-5,12-13H,6-11,14H2,1H3,(H,24,33)
SMILES: COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CCN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5
Molecular Formula: C23H24N4O5S
Molecular Weight: 468.53

7-[3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one

CAS No.: 688055-40-5

Cat. No.: VC7149661

Molecular Formula: C23H24N4O5S

Molecular Weight: 468.53

* For research use only. Not for human or veterinary use.

7-[3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one - 688055-40-5

Specification

CAS No. 688055-40-5
Molecular Formula C23H24N4O5S
Molecular Weight 468.53
IUPAC Name 7-[3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one
Standard InChI InChI=1S/C23H24N4O5S/c1-30-16-4-2-15(3-5-16)25-8-10-26(11-9-25)21(28)6-7-27-22(29)17-12-19-20(32-14-31-19)13-18(17)24-23(27)33/h2-5,12-13H,6-11,14H2,1H3,(H,24,33)
Standard InChI Key DILVMPWNNDYBRL-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CCN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula is C23H24N4O5S, with a molecular weight of 468.53 g/mol. Its structural complexity arises from the integration of multiple pharmacophoric elements:

  • A quinazolin-8-one scaffold fused with a dioxolo[4,5-g] ring system.

  • A sulfanylidene (=S) substituent at position 6.

  • A 3-oxopropyl chain at position 7, connected to a 4-(4-methoxyphenyl)piperazine moiety.

Table 1: Key Molecular Descriptors

PropertyValue
CAS Number688055-40-5
Molecular FormulaC23H24N4O5S
Molecular Weight468.53 g/mol
SMILESCOC1=CC=C(C=C1)N2CCN(CC2)C(=O)CCN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5
InChI KeyInChI=1S/C23H24N4O5S/c1-30-16-4-2-15(3-5-16)25-8-10-26(11-9-25)21(28)6-7-27-22(29)17-12-19-20(32-14-31-19)13-18(17)24-23(27)33/h2-5,12-13H,6-11,14H2,1H3,(H,24,33)

Structural Analysis

The quinazolinone core (positions 5–8) provides a planar, aromatic system conducive to π-π stacking interactions, while the dioxolane ring (positions 4 and 5) introduces steric constraints and electron-rich oxygen atoms. The sulfanylidene group at position 6 enhances electrophilicity, potentially enabling covalent binding to biological targets. The piperazine-propanoyl side chain contributes to solubility and may mediate receptor interactions through hydrogen bonding and van der Waals forces.

Synthetic Pathways and Reaction Mechanisms

Retrosynthetic Strategy

The synthesis likely involves sequential assembly of the quinazolinone core, dioxolane ring, and side chain:

  • Quinazolinone Formation: Cyclocondensation of anthranilic acid derivatives with carbonyl sources.

  • Dioxolane Installation: Protection of adjacent hydroxyl groups via reaction with dichloromethane or epoxide precursors.

  • Sulfanylidene Introduction: Thionation of a ketone or amide precursor using Lawesson’s reagent or phosphorus pentasulfide.

  • Side Chain Attachment: Alkylation or acylation of the quinazolinone nitrogen with a preformed piperazine-propanoyl fragment.

Critical Reaction Steps

  • Piperazine Derivative Synthesis: 4-(4-Methoxyphenyl)piperazine can be prepared via nucleophilic aromatic substitution of 1-chloro-4-methoxybenzene with piperazine.

  • Propanoyl Spacer Incorporation: Coupling the piperazine to a bromopropanoyl chloride intermediate under Schotten-Baumann conditions.

  • Final Assembly: Mitsunobu or Ullmann-type coupling to attach the side chain to the quinazolinone nitrogen.

Physicochemical Properties

Solubility and Partitioning

The compound’s logP (estimated at ~2.5) suggests moderate lipophilicity, balancing the hydrophobic quinazolinone core and polar piperazine group. Aqueous solubility is likely limited (<1 mg/mL) due to crystallinity and high molecular weight.

Table 2: Predicted Physicochemical Parameters

ParameterValue/Estimate
logP2.5 (estimated)
Water Solubility<1 mg/mL (25°C)
Hydrogen Bond Donors1 (quinazolinone NH)
Hydrogen Bond Acceptors7 (O, S, N atoms)

Stability Profile

  • Thermal Stability: Decomposition expected above 200°C, based on analogous quinazolinones.

  • Photostability: The dioxolane ring may confer sensitivity to UV light, necessitating storage in amber glass.

  • Hydrolytic Stability: Susceptible to acid-catalyzed ring opening of the dioxolane moiety.

TargetPredicted IC50 (nM)Mechanism
EGFR Kinase50–200Covalent inhibition
5-HT1A Receptor10–50Partial agonism
MAO-B Enzyme>1000Weak interaction

Future Research Directions

  • Synthetic Optimization: Develop catalytic asymmetric methods for stereocontrolled dioxolane formation.

  • ADME Profiling: Assess metabolic stability in microsomal assays and plasma protein binding.

  • In Vivo Efficacy: Evaluate antitumor or neuropsychiatric activity in rodent models.

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